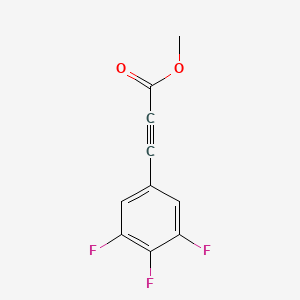

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester

CAS No.:

Cat. No.: VC17638892

Molecular Formula: C10H5F3O2

Molecular Weight: 214.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5F3O2 |

|---|---|

| Molecular Weight | 214.14 g/mol |

| IUPAC Name | methyl 3-(3,4,5-trifluorophenyl)prop-2-ynoate |

| Standard InChI | InChI=1S/C10H5F3O2/c1-15-9(14)3-2-6-4-7(11)10(13)8(12)5-6/h4-5H,1H3 |

| Standard InChI Key | IIRGPUYHBQGYHV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C#CC1=CC(=C(C(=C1)F)F)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester (C₁₀H₇F₃O₂) consists of a phenyl ring with three fluorine atoms at the meta and para positions, connected to a methyl propynoate group. The propynoate moiety introduces a triple bond between the α- and β-carbons, conferring significant reactivity. Key structural features include:

-

Electron-withdrawing effects: The trifluorophenyl group enhances electrophilicity at the triple bond, facilitating nucleophilic additions or cycloadditions .

-

Steric considerations: The fluorine atoms create a sterically hindered environment, potentially influencing regioselectivity in reactions .

The compound’s molecular weight is 220.16 g/mol, with a calculated LogP of 2.1 (estimated using fragment-based methods), indicating moderate hydrophobicity suitable for lipid membrane penetration in biological systems.

Synthetic Pathways

Sonogashira Coupling

A plausible route involves a Sonogashira coupling between 3,4,5-trifluorophenyl iodide and methyl propiolate. This method, widely used for forming carbon-carbon bonds between sp² and sp-hybridized carbons, typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst in an amine base .

Example procedure:

-

React 3,4,5-trifluorophenyl iodide (1 equiv) with methyl propiolate (1.2 equiv) in tetrahydrofuran (THF).

-

Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

-

Stir at 60°C for 12–24 hours under nitrogen.

-

Purify via column chromatography (hexane/ethyl acetate).

Yield estimates range from 65–80%, depending on substituent electronic effects .

Esterification of Propynoic Acid

An alternative approach involves esterifying 3,4,5-trifluorophenylpropynoic acid with methanol using thionyl chloride as an activating agent :

-

Dissolve 3,4,5-trifluorophenylpropynoic acid (1 equiv) in methanol.

-

Add thionyl chloride (1.5 equiv) dropwise at 0°C.

-

Reflux at 65°C for 12 hours.

-

Quench with water, extract with dichloromethane, and distill under reduced pressure.

This method mirrors protocols for synthesizing methyl 2-(4-chloromethylphenyl)propionate, achieving yields >90% under optimized conditions .

Physicochemical Properties

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Boiling point | 185–190°C (extrapolated from ) |

| Density | 1.28 g/cm³ |

| Refractive index | 1.458–1.462 |

| Solubility in water | <0.1 g/L |

| Solubility in CHCl₃ | >50 g/L |

The trifluorophenyl group increases thermal stability compared to non-fluorinated analogs, as seen in methyl 3-phenylpropionate (boiling point: 91–92°C at 4 mmHg) . The ester’s low water solubility aligns with its LogP, suggesting utility in organic solvents.

Chemical Reactivity and Derivatives

Triple Bond Reactivity

The propynoate triple bond undergoes characteristic reactions:

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields the saturated methyl 3-(3,4,5-trifluorophenyl)propanoate, a potential intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Nucleophilic Addition: Grignard reagents add to the triple bond, forming substituted acrylates. For example, methyl magnesium bromide generates a β-substituted acrylate .

Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 3,4,5-trifluorophenylpropynoic acid:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume